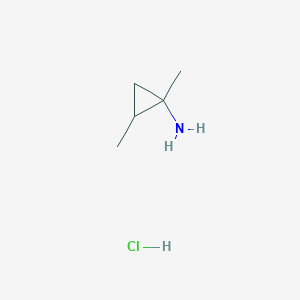

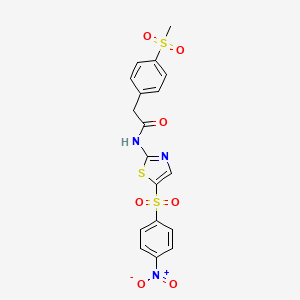

![molecular formula C11H12ClNO B2396422 N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide CAS No. 1568017-69-5](/img/structure/B2396422.png)

N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide” is a chemical compound with the CAS Number: 5453-48-5 . It has a molecular weight of 181.62 . The IUPAC name for this compound is N-(4-chlorophenyl)acrylamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) . This compound contains a total of 39 bonds, including 24 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .

Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 180-185°C .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide may also interact with a variety of biological targets.

Mode of Action

Based on the properties of similar compounds, it’s likely that it interacts with its targets to induce changes at the molecular level .

Result of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the physiological conditions under which the compound is administered, such as pH, temperature, and the presence of other molecules .

Advantages and Limitations for Lab Experiments

N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee has been used in numerous animal studies and has been shown to have neuroprotective effects in various neurological disorders. However, N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee has not been extensively studied in humans, and its potential side effects and interactions with other medications are not well understood.

Future Directions

There are several potential future directions for N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee research. One area of interest is its potential use in the treatment of alcohol use disorder. N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee has been shown to reduce alcohol withdrawal symptoms and may have potential as a medication-assisted treatment for alcohol use disorder. Another area of interest is its potential use in the treatment of cancer. N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee has been shown to enhance the effects of chemotherapy in animal models of cancer and may have potential as an adjuvant therapy. Finally, further research is needed to understand the potential side effects and interactions of N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee in humans.

Synthesis Methods

N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee can be synthesized by reacting 4-chlorobenzaldehyde with 2-aminoethanol to form 4-chloro-N-(2-hydroxyethyl)benzamide. This intermediate is then reacted with thioacetic acid to form N-(2-hydroxyethyl)-4-chlorobenzothiazol-2-amine. Finally, this compound is reacted with acetic anhydride to form N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee.

Scientific Research Applications

N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee has been studied for its potential therapeutic effects in various neurological disorders, including epilepsy, anxiety, and alcohol withdrawal syndrome. It has also been studied for its neuroprotective effects in traumatic brain injury and stroke. N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee has been shown to reduce neuronal damage and improve neurological outcomes in animal models of these conditions. Additionally, N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamidee has been studied for its potential to enhance the effects of chemotherapy in cancer treatment.

Safety and Hazards

properties

IUPAC Name |

N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYJZXPARSFSKE-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

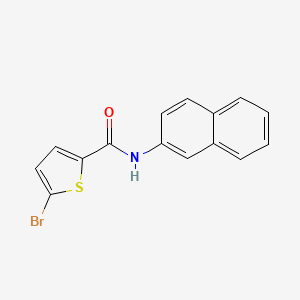

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)

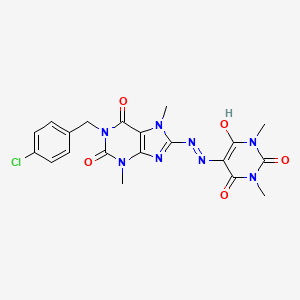

![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)

![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)

![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)

![ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)

![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)

![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)